molecular formula C24H20FN3O3S B2963968 N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252925-00-0

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2963968
CAS No.: 1252925-00-0
M. Wt: 449.5
InChI Key: ROKKZTVEFXGPLE-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 2,3-dihydro-1H-inden-1-yl group, contributing to its lipophilic character. The fluorine atom on the benzyl group likely enhances metabolic stability and binding affinity through electronegative interactions, while the indene moiety may influence conformational flexibility and solubility.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c25-17-8-5-15(6-9-17)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-7-16-3-1-2-4-18(16)19/h1-6,8-9,11-12,19-20,22H,7,10,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFUOKOKDJDXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that utilize various chemical reactions to achieve the desired structure. The detailed synthetic routes typically include the formation of the thienopyrimidine core and subsequent modifications to introduce the indene and fluorophenyl groups. The efficiency of these synthetic methods is often evaluated through yield percentages and purity assessments.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound displays significant antimicrobial properties. For instance:

  • Inhibition against Bacteria : The compound has been tested against various bacterial strains, showing potent inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using different cell lines. The results indicated that it possesses selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity in normal cells. This selectivity is crucial for developing potential anticancer therapies.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or other vital metabolic pathways.
  • DNA Interaction : Molecular docking studies suggest that the compound can interact with DNA gyrase and other targets critical for bacterial survival .
  • Antifungal Properties : It has also shown activity against fungal strains such as Candida spp., indicating a broader spectrum of action .

Case Studies and Research Findings

Several studies have contributed to understanding the biological profile of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Pseudomonas aeruginosa with an MIC of 0.21 µM.
Study 2Evaluated cytotoxicity on HaCat and Balb/c 3T3 cells; showed promising results indicating selective toxicity.
Study 3Investigated molecular interactions using computational methods; identified strong binding interactions with DNA gyrase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, physicochemical properties, and biological activities of compounds closely related to the target molecule:

Compound Name Core Structure Substituents Key Properties Biological Activity Ref.
Target Compound
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide
Thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl (position 3); indenyl-acetamide (side chain) High lipophilicity (predicted); MP >250°C (estimated) Potential kinase inhibitor (inferred)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine-2,4-dione 4-Fluorobenzyl (position 3); 3,4-dimethoxyphenethyl-acetamide (side chain) Enhanced solubility due to methoxy groups; MP 210–215°C Not reported
2-[[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl (position 3); trifluoromethylphenyl-acetamide (side chain) MP 180–185°C; molecular weight 487.89 g/mol Anticancer (inferred from thienopyrimidine)
N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide Pyrimido[4,5-d]pyrimidin-2-one Methylpyridinylamino (position 7); methylphenyl-acetamide (side chain) MP 302–304°C; molecular weight 571.198 g/mol Kinase inhibitor (e.g., CK1δ)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 2,3-Dichlorophenyl-acetamide (side chain); methylthio (position 2) MP 230°C; molecular weight 344.21 g/mol; DMSO-soluble Antimicrobial (inferred from dichloro group)

Key Observations:

The trifluoromethyl group in the 4-chlorophenyl analogue enhances metabolic resistance but may reduce solubility .

Biological Activity Correlations: Thieno[3,2-d]pyrimidine derivatives (e.g., CK1δ inhibitors) show substituent-dependent potency. The 4-fluorobenzyl group in the target compound may optimize kinase binding compared to chlorophenyl or methylpyridinyl groups . Dichlorophenyl and trifluoromethylphenyl substituents are associated with antimicrobial and anticancer activities, respectively .

Thermal Stability: Higher melting points (>250°C) are observed in compounds with rigid cores (e.g., thieno[3,2-d]pyrimidine), while methoxy or trifluoromethyl groups lower melting points due to reduced crystallinity .

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